molecular formula C21H32O2 B12421704 1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B12421704
M. Wt: 320.5 g/mol
InChI Key: ORNBQBCIOKFOEO-CFIRUGHYSA-N
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Description

1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a complex organic compound. It is characterized by its multiple stereocenters and deuterium atoms, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone typically involves multiple steps. These steps include the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions typically require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has several scientific research applications:

    Chemistry: Used as a model compound to study isotopic effects and reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and as a tracer in metabolic studies.

    Medicine: Explored for its therapeutic potential and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of deuterated drugs and materials with enhanced stability.

Mechanism of Action

The mechanism of action of 1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone lies in its deuterium labeling, which provides distinct advantages in terms of metabolic stability and reduced reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H32O2

Molecular Weight

320.5 g/mol

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2

InChI Key

ORNBQBCIOKFOEO-CFIRUGHYSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C([C@H]1O)([2H])[2H])CC[C@@H]4C(=O)C)C)C)[2H]

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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